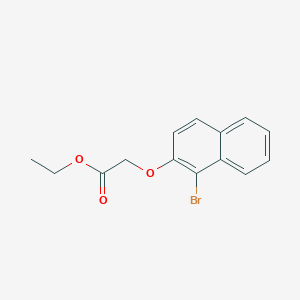

Ethyl 2-(1-bromo-2-naphthyloxy)acetate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(1-bromonaphthalen-2-yl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3/c1-2-17-13(16)9-18-12-8-7-10-5-3-4-6-11(10)14(12)15/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBFRHSDMBEQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256821 | |

| Record name | Ethyl 2-[(1-bromo-2-naphthalenyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41791-60-0 | |

| Record name | Ethyl 2-[(1-bromo-2-naphthalenyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41791-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(1-bromo-2-naphthalenyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Table 2: Predicted Physicochemical Properties of Ethyl 2-(1-bromo-2-naphthyloxy)acetate

| Property | Predicted Value/Description | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₄H₁₃BrO₃ | Structural analysis |

| Molecular Weight | 309.16 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white or pale yellow solid | Based on related compounds like 1-bromo-2-naphthol (B146047) (pale yellow solid) and other aryloxyacetates. chemicalbook.comgoogle.com |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone (B3395972), ethyl acetate (B1210297), dichloromethane) and insoluble in water. | General solubility of similar organic esters. |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | The presence of the rigid naphthalene (B1677914) core and the polar ester group would lead to significant intermolecular forces. |

| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. | High molecular weight and polarity. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies detailing quantum chemical calculations, including Density Functional Theory (DFT) or Ab Initio methods, specifically for Ethyl 2-(1-bromo-2-naphthyloxy)acetate were identified.

Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics

There is no available information on DFT studies conducted to determine the optimized geometries or energetics of this compound.

Calculation of Vibrational Frequencies and Comparison with Experimental Data

No literature was found that reports the calculation of vibrational frequencies for this compound or a comparison with experimental spectroscopic data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

An analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and charge transfer characteristics for this compound is not available in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

No Natural Bond Orbital (NBO) analysis for the investigation of intramolecular interactions of this specific compound has been reported in the available resources.

Ab Initio Methods for High-Accuracy Predictions

There are no records of Ab Initio methods being used for high-accuracy predictions related to this compound.

Molecular Modeling and Dynamics Simulations

No studies involving molecular modeling or dynamics simulations for this compound were found.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the ethyl acetate (B1210297) side chain and its orientation relative to the bulky naphthalene (B1677914) ring. A comprehensive conformational analysis would involve mapping the potential energy surface by systematically varying the key dihedral angles.

The presence of the bulky bromine atom at the 1-position of the naphthalene ring is expected to significantly influence the preferred conformation. Steric hindrance between the bromine atom and the ethoxycarbonylmethoxy side chain will likely force the side chain to adopt a conformation that minimizes this repulsion. The most stable conformer would likely exhibit a dihedral angle that places the acetate group away from the bromine atom. In related 2-(2-naphthyloxy)acetate derivatives, the dihedral angle between the naphthalene moiety and the substituent ring has been observed to vary, indicating the conformational flexibility of such systems. nih.govnih.gov

A hypothetical potential energy surface would reveal the global minimum energy conformation, representing the most stable arrangement of the molecule, as well as local minima corresponding to other stable conformers. The energy barriers between these conformers would determine the rate of interconversion at a given temperature. While a precise potential energy surface for this compound is not available, the principles of conformational analysis suggest a complex landscape with multiple stable conformers. pharmacy180.comorganicchemistrytutor.com

Prediction of Spectroscopic Parameters and Reactivity Trends

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters and understanding reactivity trends. nih.govmdpi.com For this compound, these methods can provide insights into its electronic structure, which in turn governs its spectroscopic properties and chemical behavior.

The electronic properties of naphthalene derivatives are sensitive to the nature and position of substituents. tandfonline.com The bromine atom at the 1-position acts as an electron-withdrawing group through its inductive effect, while the 2-naphthyloxyacetate group is generally considered electron-donating. The interplay of these electronic effects will modulate the electron density distribution across the naphthalene ring system. nih.gov

Predicted Spectroscopic Parameters:

| Spectroscopic Technique | Predicted Features for this compound | Basis of Prediction from Related Compounds |

| UV-Vis Spectroscopy | The UV-Vis spectrum is expected to show characteristic absorptions for the naphthalene chromophore, with potential shifts in wavelength and intensity due to the substituents. | Simulations of UV-vis spectra of naphthalene derivatives show that substituents can alter the energy of electronic transitions. researchgate.net |

| NMR Spectroscopy | The 1H and 13C NMR chemical shifts will be influenced by the electronic effects of the bromo and ethoxycarbonylmethoxy groups. The protons and carbons closer to the bromine atom are expected to be deshielded. | Studies on substituted naphthalenes have demonstrated the correlation between substituent electronic effects and NMR chemical shifts. researchgate.net |

| IR Spectroscopy | The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group and C-O stretching of the ether linkage, in addition to the characteristic bands of the substituted naphthalene ring. | The vibrational frequencies are sensitive to the electronic environment of the functional groups. |

Reactivity Trends:

The reactivity of this compound will be dictated by the electronic nature of the naphthalene ring and the presence of the reactive ester functionality. The electron-withdrawing nature of the bromine atom is likely to make the naphthalene ring less susceptible to electrophilic aromatic substitution compared to unsubstituted naphthalene. Conversely, the positions ortho and para to the electron-donating ether linkage will be activated towards electrophiles.

Frontier molecular orbital analysis (HOMO-LUMO) can provide further insights into the molecule's reactivity. The distribution of the HOMO and LUMO will indicate the most likely sites for nucleophilic and electrophilic attack, respectively. In substituted naphthalenes, the energies and localizations of these orbitals are significantly affected by the substituents. iau.ir

Structure-Reactivity and Structure-Property Relationships Derived from Computational Data

Computational data on related molecules allows for the establishment of structure-reactivity and structure-property relationships that can be extrapolated to this compound.

Understanding Substituent Effects on Reactivity

Substituents play a pivotal role in modulating the reactivity of aromatic compounds. nih.gov In the case of this compound, the bromine atom and the ethoxycarbonylmethoxy group exert opposing electronic effects on the naphthalene ring.

Ethoxycarbonylmethoxy Substituent: The ether oxygen at the 2-position is an ortho, para-directing activator. Its lone pairs of electrons can be delocalized into the aromatic system through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

The following table summarizes the predicted effects of the substituents on the reactivity of the naphthalene ring in this compound:

| Substituent | Position | Electronic Effect | Predicted Influence on Electrophilic Aromatic Substitution |

| Bromo | 1 | Inductive: Electron-withdrawing; Resonance: Weakly deactivating | Deactivates the entire ring, directs incoming electrophiles to the 4- and 5-positions. |

| Ethoxycarbonylmethoxy | 2 | Inductive: Electron-withdrawing; Resonance: Electron-donating | Activates the ring, directs incoming electrophiles to the 1- and 3-positions. |

The interplay of these substituent effects makes predicting the precise outcome of a reaction complex. However, computational models can help in rationalizing and predicting the regioselectivity of such reactions. The study of substituent effects is crucial for designing synthetic routes and understanding the chemical behavior of polysubstituted aromatic compounds. nih.goviau.ir

Reactions Involving the Bromine Moiety

The carbon-bromine bond on the aromatic naphthalene ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds. As an aryl bromide, this moiety is particularly amenable to reactions involving transition metal catalysts or the formation of organometallic intermediates.

Direct nucleophilic aromatic substitution on the naphthyl ring is generally challenging due to the electron-rich nature of the aromatic system. However, the bromine atom can be displaced by a nucleophile like cyanide in a process known as cyanation. This transformation, historically known as the Rosenmund-von Braun reaction, typically requires high temperatures and a copper(I) cyanide salt. Modern advancements have led to the development of palladium- or nickel-catalyzed methods that proceed under milder conditions and offer greater functional group tolerance. nih.govresearchgate.netgoogle.comchinesechemsoc.org

For instance, a palladium-catalyzed cyanation can convert an aryl bromide to an aryl nitrile using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govacs.org These methods are often preferred due to the lower toxicity of the cyanide source and the milder reaction conditions required. chinesechemsoc.org

Table 1: Typical Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Provides the cyanide nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling reaction |

| Ligand | dppf, Xantphos | Stabilizes and activates the palladium catalyst |

| Base | K₂CO₃, KOAc | Activator/promoter |

| Solvent | DMF, Dioxane, Toluene (often with water) | Reaction medium |

| Temperature | 70-120 °C | Provides energy for the reaction |

This reaction would yield Ethyl 2-(1-cyano-2-naphthyloxy)acetate, a valuable intermediate for the synthesis of carboxylic acids, amides, or amines.

The bromine atom can be used to generate highly reactive organometallic intermediates. These reagents effectively reverse the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile.

Grignard Reagents : Reaction with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), converts the aryl bromide into a Grignard reagent. wisc.edumnstate.edumasterorganicchemistry.comumkc.edu This organomagnesium compound is a strong nucleophile and base, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and carbon dioxide. masterorganicchemistry.comumkc.edu

Organolithium Reagents : Formation of an organolithium reagent can be achieved either by direct reaction with lithium metal or, more commonly, through a lithium-halogen exchange with an existing alkyllithium reagent like n-butyllithium (n-BuLi). saylor.orgwikipedia.orgchemohollic.commasterorganicchemistry.com Lithium-halogen exchange is typically very fast and is performed at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. chemohollic.combluffton.edu

Table 2: Conditions for Organometallic Reagent Formation

| Reagent Type | Metal | Typical Solvent | Key Conditions |

| Grignard | Magnesium (Mg) turnings | Anhydrous THF or Diethyl Ether | Initiation may require heat or an activator (e.g., I₂, 1,2-dibromoethane) |

| Organolithium | n-Butyllithium (n-BuLi) | Anhydrous THF or Diethyl Ether | Low temperature (e.g., -78 °C) to perform lithium-halogen exchange |

The resulting nucleophilic naphthyl species can then be used to form new carbon-carbon bonds.

The aryl bromide functionality is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing C-C bonds in modern organic synthesis. nih.govscielo.br

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyonedalabs.com The Suzuki reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. organic-chemistry.orgyonedalabs.com Studies on the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates have demonstrated the feasibility of such reactions on similar naphthalene systems. rsc.orgrsc.org

Heck-Mizoroki Coupling : In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. nih.govresearchgate.netacs.org The reaction is typically catalyzed by a palladium complex and requires a base. scielo.bracs.org This method allows for the direct arylation of olefins.

Table 3: Overview of Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand; Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl-Aryl or Aryl-Vinyl |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ with a phosphine ligand; Base (e.g., Et₃N, K₂CO₃) | Aryl-Vinyl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl-Alkynyl |

| Stille | Organostannane (organotin compound) | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl or Aryl-Vinyl |

These reactions provide versatile pathways to elaborate the naphthyl core of the molecule, attaching a wide variety of organic fragments.

Reactions at the Ester Group

The ethyl ester group is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis : The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). The reaction is an equilibrium process, and the use of a large excess of water drives it toward the products: 2-(1-bromo-2-naphthyloxy)acetic acid and ethanol (B145695). chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). organicchemistrytutor.comwikipedia.orgyoutube.com The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the neutral carboxylic acid, 2-(1-bromo-2-naphthyloxy)acetic acid. organicchemistrytutor.commasterorganicchemistry.com Saponification is often preferred for its irreversibility and cleaner reaction profile. chemguide.co.uk

Table 4: Conditions for Ester Hydrolysis

| Method | Reagents | Key Conditions | Initial Product | Final Product (after workup) |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Heat (reflux) | Carboxylic acid + Alcohol | Carboxylic acid |

| Basic Hydrolysis | Aqueous NaOH or KOH | Heat (reflux) | Carboxylate salt + Alcohol | Carboxylic acid |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.comwikipedia.org This reaction is also an equilibrium process, and the equilibrium can be shifted toward the desired product by using a large excess of the new alcohol, often as the solvent. wikipedia.orgyoutube.com

Acid-Catalyzed Transesterification : A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. wikipedia.orgyoutube.comembrapa.br For example, reacting this compound with methanol (B129727) would yield Mthis compound. researchgate.net

Base-Catalyzed Transesterification : A catalytic amount of a strong base, typically the alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), is used. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester. masterorganicchemistry.com

Table 5: Illustrative Transesterification Reactions

| Starting Ester | Reagent Alcohol | Catalyst Type | Product Ester |

| Ethyl Ester | Methanol | Acid (H₂SO₄) or Base (NaOMe) | Methyl Ester |

| Ethyl Ester | Isopropanol | Acid (H₂SO₄) or Base (NaOi-Pr) | Isopropyl Ester |

| Ethyl Ester | Benzyl alcohol | Acid (H₂SO₄) or Base (NaOBn) | Benzyl Ester |

This reaction is highly useful for modifying the ester group to alter the physical or chemical properties of the molecule.

Amidation and Hydrazide Formation (e.g., 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide)

The ester functional group in this compound is a primary site for nucleophilic acyl substitution, readily undergoing reactions with nitrogen-based nucleophiles like amines and hydrazine (B178648) to form amides and hydrazides, respectively.

Amidation: The reaction with primary or secondary amines leads to the corresponding N-substituted 2-(1-bromo-2-naphthyloxy)acetamides. This transformation typically requires heating the ester with the amine, sometimes in the presence of a catalyst. However, it is important to note that with substrates like ethyl bromoacetate (B1195939), N-alkylation can be a significant competing reaction where the amine displaces the bromide, which is often faster than amide formation. researchgate.net Given the structural similarities, this competitive pathway should be considered when planning amidation reactions with this compound.

Hydrazide Formation: The synthesis of the corresponding acid hydrazide, 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide, is a more straightforward and common transformation. This is typically achieved by refluxing the ethyl ester with hydrazine hydrate (B1144303) in a suitable solvent, such as absolute ethanol. acs.org The reaction proceeds via nucleophilic attack of the hydrazine on the ester's carbonyl carbon, followed by the elimination of ethanol. This method is widely used for converting esters to hydrazides, which are versatile precursors for synthesizing various heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles. scielo.br

The general reaction scheme for hydrazide formation is as follows:

Reaction of this compound with Hydrazine Hydrate

A mixture of the ester and an excess of hydrazine hydrate is refluxed in ethanol for several hours. The product, 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide, typically precipitates from the reaction mixture upon cooling.

| Starting Ester | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 2-naphthyloxyacetate | Hydrazine Hydrate (5 equiv.) | Ethanol | Reflux, 18-24 h | 2-Naphthyloxyacetic acid hydrazide | acs.org |

| Ethyl 2-(2,4-dimethylphenoxy)acetate | Hydrazine | Ethanol | Reflux | 2-(2,4-dimethylphenoxy)acetohydrazide | scielo.br |

| This compound (Proposed) | Hydrazine Hydrate | Ethanol | Reflux | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | - |

Reactions Involving the Ether Linkage

The aryl ether linkage in this compound is generally stable but can be cleaved under specific, harsh conditions. Rearrangement reactions, common for certain types of ethers, are also considered.

Aryl ethers are known for their chemical stability, resisting cleavage by most bases and nucleophiles. However, they can be cleaved by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.pubopenstax.org The reaction proceeds via protonation of the ether oxygen, making the adjacent alkyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻).

For an aryl alkyl ether like this compound, the cleavage occurs exclusively at the alkyl-oxygen bond via an SN2 mechanism. libretexts.orglibretexts.org The carbon-oxygen bond of the naphthalene ring has partial double-bond character and the sp²-hybridized carbon is resistant to nucleophilic attack. Consequently, the reaction yields 1-bromo-2-naphthol (B146047) and an ethyl halide (ethyl bromide if HBr is used). libretexts.org Even with an excess of acid, the resulting naphthol does not react further to form an aryl halide. libretexts.org

| Substrate | Reagent | Mechanism | Products | Reference |

|---|---|---|---|---|

| Ethyl Phenyl Ether | HBr, H₂O, Reflux | SN2 | Phenol (B47542) + Ethyl Bromide | openstax.org |

| Ethyl Isopropyl Ether | HI | SN2 | Isopropyl Alcohol + Ethyl Iodide | pressbooks.pub |

| This compound (Predicted) | HBr (conc.) | SN2 | 1-Bromo-2-naphthol + Ethyl Bromide + Acetic Acid derivative | - |

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, specifically a acs.orgacs.org-sigmatropic rearrangement, that is characteristic of allyl aryl ethers and allyl vinyl ethers. organic-chemistry.orglibretexts.org The reaction typically requires heating and proceeds through a concerted, cyclic transition state. libretexts.org

This compound does not possess the required allyl group attached to the ether oxygen. Therefore, it does not undergo the classic Claisen rearrangement.

To illustrate the transformation, one can consider a structurally related compound, allyl (1-bromo-2-naphthyl) ether. Upon heating, this molecule would be expected to undergo a Claisen rearrangement. The allyl group would migrate from the oxygen atom to the ortho position of the naphthalene ring (C-3), forming 3-allyl-1-bromo-2-naphthol. The reaction proceeds through a dienone-type intermediate which then tautomerizes to the more stable aromatic naphthol product. If both ortho positions are blocked, the allyl group can migrate to the para position in a subsequent step. organic-chemistry.org This reaction highlights a potential pathway for C-alkylation of the naphthalene ring, but it is not a reaction of this compound itself.

Oxidative and Reductive Transformations

The bromo-naphthalene core of the molecule offers sites for both oxidative and reductive reactions, primarily involving the carbon-bromine bond and the aromatic ring system.

While direct oxidative coupling of the ether itself is not a primary pathway, the bromo-naphthalene scaffold can participate in a variety of palladium-catalyzed cross-coupling reactions, which can be considered formal oxidative transformations of the C-Br bond. nih.gov Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the site of the bromine atom. These reactions typically involve the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck) and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net Such methodologies could be applied to this compound to synthesize a diverse library of derivatives by introducing various aryl, vinyl, or alkynyl substituents at the C-1 position of the naphthalene ring. nih.gov

The carbon-bromine bond on the naphthalene ring can be selectively removed through various reductive methods. This transformation is useful for synthesizing the corresponding debrominated analogue, ethyl 2-(2-naphthyloxy)acetate, or for introducing a hydrogen isotope at that position.

Common methods for the reductive debromination of aryl bromides include:

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like sodium acetate or potassium hydroxide to neutralize the HBr formed. ncert.nic.in This is a widely used and efficient method for dehalogenation. nih.gov

Metal-Mediated Reduction: Reagents like n-butyllithium can be used for proto-debromination. This involves a metal-halogen exchange at low temperatures, followed by quenching with a proton source to replace the bromine with hydrogen. cardiff.ac.uk

Electrochemical Reduction: The electrochemical reduction of compounds like 1-bromo-2-methylnaphthalene (B105000) has been studied. The process involves a one-electron reduction to form a transient radical anion, which then cleaves the C-Br bond to release a bromide anion and form an aryl radical. mdpi.com This radical can then be reduced further and protonated to yield the debrominated product.

| Method | Reagents | General Substrate | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Aryl Bromides | Mild conditions, high yield. | ncert.nic.in |

| Proto-debromination | n-Butyllithium, then H₂O | Polybromonaphthalenes | Regioselective removal possible. | cardiff.ac.uk |

| Electrochemical Reduction | Electron source (cathode) | 1-Bromo-2-methylnaphthalene | Proceeds via a radical anion intermediate. | mdpi.com |

Design and Synthesis of Advanced Materials

The structural characteristics of this compound make it a promising candidate for the development of novel materials with tailored properties. The naphthalene moiety is a well-established component in materials science, known for conferring thermal stability, charge-transport capabilities, and fluorescent properties to larger molecular systems.

Naphthalene-Containing Polymers for Material Science Applications

Naphthalene-based polymers are a significant class of materials used in applications requiring high performance, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comacs.org The incorporation of the naphthalene unit into a polymer backbone can enhance its thermal stability and introduce desirable electronic and optical properties. For instance, 1,4-polynaphthalene has been identified as a promising material for creating true-blue OLEDs. mdpi.com

This compound can serve as a monomer in various polymerization reactions. The bromine atom on the naphthalene ring is a key functional group for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymer backbones. Furthermore, the ethyl ester group can be hydrolyzed to a carboxylic acid. This resulting acid can then be used in condensation polymerizations to form polyesters or polyamides, integrating the naphthyloxy acetate unit directly into the polymer chain.

| Polymerization Strategy | Reactive Site on this compound | Potential Polymer Type | Resulting Polymer Property |

|---|---|---|---|

| Suzuki or Stille Cross-Coupling | C-Br bond on the naphthalene ring | Conjugated Polymers | Enhanced charge transport, specific optical absorption/emission |

| Condensation Polymerization | Ethyl ester (after hydrolysis to carboxylic acid) | Polyesters, Polyamides | Improved thermal stability, modified solubility |

Optoelectronic Materials (e.g., electroluminescent, electron-transport)

The electronic properties of organic materials are dictated by their molecular orbital energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Naphthalene-containing polymers are widely investigated for optoelectronic applications because their π-conjugated structure allows for efficient charge and exciton (B1674681) transport. acs.orgnih.gov Naphthalene diimide-based polymers, for example, are known for their excellent n-type (electron-transporting) characteristics. mdpi.comcambridge.org

By incorporating the this compound moiety into a polymer, its optoelectronic properties can be fine-tuned. The electron-rich naphthyloxy group can influence the HOMO and LUMO energy levels of the resulting material. The precise architecture of the polymer, determined by the polymerization method and co-monomers, would ultimately define its suitability for specific applications, such as the emissive layer in OLEDs or the active channel in OFETs. cambridge.org Research on related naphthalene diimide copolymers has shown that chemical modifications, such as chlorination, can significantly alter the band gap and energy levels, thereby tuning the material's electronic behavior. cambridge.org

Incorporation into Nanomaterials for Unique Properties

Functionalization of nanomaterials with organic molecules is a key strategy for creating hybrid materials with novel properties. The covalent attachment of molecules to the surface of nanoparticles, such as graphene or cadmium sulfide (B99878) (CdS), can modify their solubility, electronic characteristics, and biocompatibility. auburn.edumdpi.com

This compound is an ideal candidate for this purpose. The bromo-functionalized naphthalene ring provides a robust anchor point for covalent attachment to nanomaterial surfaces through established chemical reactions. For example, it can be grafted onto surfaces via cross-coupling reactions. This functionalization would impart the distinct photophysical properties of the naphthalene chromophore to the nanomaterial, potentially creating new systems for sensing, imaging, or photocatalysis. Studies have shown that naphthalene diimide derivatives can be successfully used to functionalize CdS nanoparticles, creating donor-acceptor systems relevant to photovoltaic applications. auburn.edu

Precursors for Medicinal Chemistry Research (Structure-focused)

In drug discovery, the naphthalene core is a privileged scaffold found in numerous biologically active compounds and approved drugs, including the anti-inflammatory drug Naproxen and the antifungal Terbinafine. ekb.eg The rigid, lipophilic nature of the naphthalene ring makes it effective for binding to hydrophobic pockets in biological targets. This compound represents a versatile starting point for the synthesis of novel, complex molecules for medicinal chemistry research.

Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of related compounds (analogues) to determine how specific structural modifications affect biological activity. nih.govnih.gov this compound is an excellent scaffold for generating a chemical library for SAR studies due to its multiple, distinct points for chemical modification.

Modification at the Bromine Site: The bromine atom can be replaced with a wide variety of functional groups using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), introducing new aryl, alkyl, or amino groups.

Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse range of amides or other esters. This allows for probing interactions with target proteins via hydrogen bonding.

Modification of the Naphthalene Ring: The aromatic ring itself can undergo further electrophilic substitution, although regioselectivity can be challenging to control. researchgate.net

These modifications allow for systematic exploration of the chemical space around the naphthyloxy acetate core, helping to identify key structural features required for desired biological activity.

| Modification Site | Potential Reaction | Introduced Functionality | Purpose in SAR Study |

|---|---|---|---|

| C1-Bromine | Suzuki Coupling | Aryl / Heteroaryl groups | Explore hydrophobic/aromatic interactions |

| C1-Bromine | Buchwald-Hartwig Amination | Substituted Amines | Introduce hydrogen bond donors/acceptors |

| Ethyl Ester | Hydrolysis & Amidation | Amides | Modify polarity and hydrogen bonding capacity |

| Ethyl Ester | Reduction | Primary Alcohol | Remove carbonyl, introduce new linker point |

Design of Compounds with Potential Biological Interaction Based on Naphthyl Ether Scaffolds (e.g., non-nucleoside reverse transcriptase inhibitors)

The naphthyl ether scaffold is of particular interest in the design of inhibitors for specific enzymes, such as HIV-1 reverse transcriptase (RT). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to an allosteric pocket on the RT enzyme, inhibiting its function. frontiersin.orgemerginginvestigators.org Many potent NNRTIs feature wing-like hydrophobic moieties that occupy hydrophobic sub-pockets within the binding site.

Derivatization to Heterocyclic Systems (e.g., oxadiazoles) for Chemical Biology Probes

The structural framework of this compound is a valuable starting point for the synthesis of complex heterocyclic systems, such as 1,3,4-oxadiazoles. These heterocycles are of significant interest in medicinal chemistry and chemical biology, often serving as bioisosteres for ester and amide groups, which enhances their metabolic stability.

The typical synthetic pathway to an oxadiazole from this compound begins with its conversion to the corresponding acyl hydrazide, 2-(1-bromo-2-naphthyloxy)acetohydrazide. This is achieved through a reaction with hydrazine hydrate. ijper.orgrjptonline.org The resulting hydrazide is a key intermediate that can undergo cyclization reactions to form the 1,3,4-oxadiazole (B1194373) ring. A common method for this cyclodehydration is reacting the acyl hydrazide with an orthoester or using dehydrating agents like phosphorus oxychloride. nih.gov

A general scheme for this derivatization is presented below:

Hydrazinolysis: this compound reacts with hydrazine hydrate (N₂H₄·H₂O) to form 2-(1-bromo-2-naphthyloxy)acetohydrazide.

Cyclization: The acetohydrazide intermediate is then reacted with a suitable one-carbon synthon (e.g., triethyl orthoformate) or undergoes dehydrative cyclization to yield the 2-(substituted)-5-((1-bromo-2-naphthyloxy)methyl)-1,3,4-oxadiazole.

The naphthalene moiety of the resulting molecule is inherently fluorescent. This property is highly valuable for the development of chemical biology probes. nih.gov These probes can be used for bioimaging, tracking biological processes, or as diagnostic tools. nih.gov While the direct synthesis of oxadiazole-based probes from this specific bromo-substituted starting material is a specialized area of research, the underlying chemical principles and the photophysical properties of the naphthalene core support its potential in creating novel probes for interrogating biological systems. nih.gov

Intermediate in the Synthesis of Established Chemical Entities (e.g., Naproxen intermediates)

This compound can be considered a potential intermediate in multi-step syntheses of significant pharmaceutical compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen. Although not a direct precursor in the most common commercial routes, its structure contains the core 2-naphthyloxy moiety that is central to Naproxen's structure, (S)-2-(6-methoxy-2-naphthyl)propionic acid.

Synthetic strategies for Naproxen often begin with 2-naphthol (B1666908), which is first converted to 2-methoxynaphthalene. google.com Subsequent steps, such as a Friedel-Crafts acylation, introduce the propionyl side chain. epo.org However, alternative synthetic pathways could potentially utilize a brominated naphthalene derivative. For instance, a synthetic route could be envisioned where 1-bromo-2-naphthol is the starting material. This could be etherified with ethyl bromoacetate to yield this compound. Subsequent steps would then be required to remove the bromine at the 1-position (de-bromination), introduce the required methoxy (B1213986) group (if starting from a non-methoxylated precursor), and append the propionic acid side chain. googleapis.comresearchgate.net

The presence of the bromine atom can be a strategic element in synthesis, allowing for specific reactions such as cross-coupling to build molecular complexity before being removed in a later step. While direct documentation of this specific compound in mainstream Naproxen synthesis is not prevalent, its chemical structure logically places it as a plausible, albeit complex, intermediate in exploratory or alternative synthetic routes. google.com

Applications in Agrochemical Research (Mechanism-focused)

The aryloxyacetate scaffold is a well-established pharmacophore in the field of agrochemicals, particularly as synthetic plant growth regulators.

Development of Plant Growth Regulators and Auxin Mimics

This compound belongs to the class of aryloxyalkanoic acids, which are known to exhibit auxin-like activity. rsc.org Auxins are a class of plant hormones that control a wide range of growth and developmental processes. Synthetic auxins, like 2-naphthoxyacetic acid (BNOA), mimic the action of the natural auxin, indole-3-acetic acid (IAA). plantgrowthhormones.com

The mechanism of action for auxin mimics involves several key cellular processes:

Cell Elongation: They activate proton pumps in the cell membrane, which lowers the pH of the cell wall. This acidification activates enzymes that loosen the cell wall, allowing for cell expansion under turgor pressure. nbinno.com

Gene Expression: They bind to specific receptor proteins (like the TIR1/AFB family of F-box proteins), which leads to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, allows for the expression of auxin-responsive genes that drive growth and development. nih.gov

Root Formation: They are highly effective at inducing the formation of adventitious roots, a critical function for plant propagation. plantgrowthhormones.commdpi.com

The specific structure of this compound, including the naphthalene ring and the side chain, is crucial for its activity. Structure-activity relationship studies on related phenoxyacetic acids show that the nature and position of substituents on the aromatic ring significantly influence the auxinic activity. nih.govnih.gov The ethyl ester form is typically hydrolyzed in planta to the active carboxylic acid, which is the form that interacts with the auxin signaling pathway. The presence and position of a halogen, such as bromine, can affect the molecule's binding affinity to auxin receptors and its metabolic stability within the plant, potentially modulating its potency and persistence as a growth regulator. nih.gov

| Auxin-like Physiological Effect | Underlying Mechanism |

| Promotion of Fruit Set | Prevents the formation of the abscission layer in fruit stems. nbinno.com |

| Stimulation of Rooting | Promotes cell division in cambium and vascular tissues, leading to root primordia. nbinno.com |

| Regulation of Apical Dominance | Suppresses the growth of lateral buds, promoting the main stem. nbinno.com |

Environmental Degradation Studies and Photochemical Behavior

The environmental persistence and degradation pathways of agrochemicals are critical for assessing their ecological impact. For compounds like this compound, two primary degradation routes are microbial breakdown and photochemical degradation. nih.gov

As a brominated aromatic compound, its environmental fate can be inferred from studies on related substances like brominated flame retardants (BFRs) and phenoxy acid herbicides. researchgate.netnih.gov These compounds are generally hydrophobic and can persist in the environment. researchgate.net

Photochemical degradation occurs when a molecule absorbs light energy, leading to its decomposition. This can happen through two main mechanisms:

Direct Photodegradation: The compound itself absorbs solar radiation, promoting it to an excited state that initiates bond cleavage. The aromatic naphthalene structure allows for the absorption of UV radiation. nih.gov

Indirect Photodegradation: Other substances in the environment (photosensitizers like humic acids) absorb light and transfer the energy to the compound, leading to its degradation. This is often the more significant pathway in natural waters. nih.gov

Catalytic Applications

Role as Ligands in Transition Metal Catalysis

In the field of coordination chemistry, organic molecules that can donate electron pairs to a central metal atom are known as ligands. libretexts.org These ligands are fundamental to transition metal catalysis, as they modulate the metal center's electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. mdpi.com

This compound possesses multiple potential donor atoms—specifically, the oxygen atoms of the ether and carbonyl groups. These features allow it to act as a potential ligand for transition metals. The formation of a coordination complex would involve the donation of lone pair electrons from these oxygen atoms to the empty d-orbitals of a transition metal ion. aensiweb.comyoutube.com

While N-heterocyclic carbenes (NHCs) and phosphines are more common ligands, oxygen-donating ligands like acetates and ethers are also widely used in catalysis. thieme-connect.de The structure of this compound allows for the possibility of acting as a bidentate ligand, where both the ether and carbonyl oxygens could coordinate to the metal center, forming a stable chelate ring. The bulky naphthyl group would create a specific steric environment around the metal, which could be exploited to control the selectivity of catalytic reactions. Although the application of this specific molecule as a ligand is not extensively documented, the principles of coordination chemistry suggest its potential in the design of new metal complexes for various catalytic transformations. aensiweb.comrsc.org

Reactivity and Potential Applications

The reactivity of Ethyl 2-(1-bromo-2-naphthyloxy)acetate is dictated by its functional groups: the bromo-substituted naphthalene (B1677914) ring, the ether linkage, and the ethyl ester.

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-(1-bromo-2-naphthyloxy)acetic acid. This corresponding carboxylic acid could have interesting biological properties, as many aryloxyacetic acids are known to be biologically active.

Reactions at the Naphthalene Ring: The bromine atom on the naphthalene ring can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions. More likely, it could serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This opens up possibilities for the synthesis of a wide range of more complex derivatives.

Potential Applications: Given the prevalence of naphthalene-based structures in pharmaceuticals and the role of halogenation in modulating drug properties, this compound and its derivatives could be of interest in medicinal chemistry research. acs.orgrsc.org They could be investigated for various biological activities. Furthermore, the functionalized naphthalene core suggests potential applications in materials science, for example, as building blocks for organic light-emitting diodes (OLEDs) or other electronic materials. chemicalbook.com

Conclusion

Ethyl 2-(1-bromo-2-naphthyloxy)acetate represents an intriguing yet underexplored molecule in the vast landscape of organic chemistry. While direct experimental data for this specific compound is scarce, a detailed profile can be constructed through an understanding of the chemistry of naphthalene (B1677914) derivatives, aryloxyacetates, and the influence of halogenation. The proposed synthetic pathway is robust and based on well-established reactions. The predicted physicochemical and spectroscopic properties provide a roadmap for its future identification and characterization. The true potential of this compound likely lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The existing gaps in the literature highlight a clear opportunity for further research to synthesize this compound, validate its predicted properties, and explore the biological and material properties of its derivatives. Such studies would undoubtedly contribute to a deeper understanding of structure-property relationships in halogenated naphthyloxyacetate systems.

Future Research Directions and Perspectives

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways

The future synthesis of Ethyl 2-(1-bromo-2-naphthyloxy)acetate and its derivatives will likely focus on the principles of green chemistry to ensure processes are not only efficient but also environmentally benign. royalsocietypublishing.org Current synthetic strategies for similar compounds often rely on traditional methods that may involve harsh reagents and generate significant waste. cardiff.ac.uk Future research should be directed towards the development of catalytic systems that can facilitate the synthesis with high atom economy and selectivity. imedpub.com

Key areas of exploration could include:

Catalytic C-O Bond Formation: Investigating novel transition metal or organocatalytic methods for the etherification step, which could offer milder reaction conditions and improved yields compared to classical Williamson ether synthesis.

Greener Bromination Techniques: Exploring the use of safer and more sustainable brominating agents to introduce the bromine atom onto the naphthalene (B1677914) ring, moving away from elemental bromine where possible. researchgate.net This could involve electrocatalytic methods or the use of solid-supported reagents that are easier to handle and recycle. chemrxiv.org

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, a technique that has shown promise in various organic syntheses. royalsocietypublishing.org

Successful advancements in these areas will not only make the synthesis of this compound more practical but also align with the growing demand for sustainable chemical manufacturing. royalsocietypublishing.org

Advanced Computational Studies for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, thereby guiding experimental efforts and accelerating the discovery of new materials. researchgate.net For this compound and its potential derivatives, advanced computational studies can provide invaluable insights.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: Employing DFT to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and predict the optical and electronic properties of the molecule. ssrn.comsamipubco.com Such studies can help in understanding its potential as a component in organic electronic devices. researchgate.net

Molecular Docking and Simulation: If the naphthyloxyacetate scaffold is considered for biological applications, molecular docking studies can predict potential binding interactions with biological targets. nih.gov Molecular dynamics simulations can further elucidate the behavior of these molecules in biological environments.

Predictive Modeling of Material Properties: Using computational models to predict bulk material properties such as crystal packing, charge transport characteristics, and mechanical strength. This is crucial for designing materials with specific functionalities.

Structure-Property Relationship Studies: Systematically modifying the structure of this compound in silico to establish clear structure-property relationships. This can guide the synthesis of new derivatives with optimized properties.

By leveraging these computational techniques, researchers can more efficiently design and screen new naphthyloxyacetate derivatives for a wide range of applications, from materials science to medicinal chemistry. researchgate.net

Development of Multifunctional Naphthyloxyacetate Derivatives with Tunable Properties

The core structure of this compound serves as a versatile scaffold that can be chemically modified to create a library of multifunctional derivatives with tunable properties. nih.govmdpi.com The bromine atom, in particular, provides a reactive handle for introducing a variety of functional groups through cross-coupling reactions.

Future research in this area should aim to:

Introduce Optically Active Groups: Attaching chromophores or fluorophores to the naphthalene core to create new materials for sensing, imaging, or organic light-emitting diodes (OLEDs). The properties of these materials could be fine-tuned by altering the attached functional groups. bohrium.comrsc.org

Incorporate Biologically Active Moieties: Linking the naphthyloxyacetate scaffold to known pharmacophores to explore potential synergistic effects and develop new therapeutic agents. nih.gov

Synthesize Polymerizable Derivatives: Modifying the structure to include polymerizable groups, allowing for the creation of novel polymers with unique thermal, mechanical, and electronic properties.

Create Self-Assembling Systems: Designing derivatives that can self-assemble into well-defined nanostructures, such as liquid crystals or organogels, through non-covalent interactions. bohrium.com

The ability to tune the properties of naphthyloxyacetate derivatives by chemical modification opens up a vast design space for new functional materials.

Table 1: Conceptual Design of Multifunctional Naphthyloxyacetate Derivatives and their Potential Tunable Properties

| Functional Group (R) | Potential Property | Potential Application |

|---|---|---|

| Pyrene | Fluorescence | Organic Light-Emitting Diodes (OLEDs), Bioimaging |

| Thiophene | Conductivity | Organic Semiconductors, Solar Cells |

| Biocompatible Polymer (e.g., PEG) | Biocompatibility, Solubility | Drug Delivery, Biomedical Devices |

| Chiral Moiety | Chiroptical Properties | Chiral Sensors, Asymmetric Catalysis |

Interdisciplinary Research Initiatives Integrating Chemical Synthesis with Materials Science and Chemical Biology

The full potential of this compound and its derivatives can only be realized through collaborative, interdisciplinary research. imedpub.com The complexity of modern scientific challenges requires the integration of expertise from various fields.

Future research initiatives should foster collaborations between:

Synthetic Organic Chemists and Materials Scientists: To design and synthesize novel naphthyloxyacetate-based materials and to thoroughly characterize their physical and chemical properties for applications in electronics, photonics, and polymer science. nih.gov

Computational Chemists and Experimentalists: To create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.

Chemical Biologists and Medicinal Chemists: To explore the biological activity of new derivatives and to develop potential applications in diagnostics and therapeutics.

By breaking down the traditional silos between scientific disciplines, researchers can accelerate the pace of discovery and innovation in the field of functional organic materials. Such an integrated approach will be crucial for translating the fundamental chemical properties of this compound and its analogs into tangible technological and biomedical advancements. nih.gov

Q & A

Q. What are common synthetic routes for Ethyl 2-(1-bromo-2-naphthyloxy)acetate?

Methodological Answer: A typical synthesis involves the alkylation of 2-naphthol derivatives with ethyl bromoacetate under basic conditions. For example:

- Step 1: Dissolve 1-bromo-2-naphthol in a polar aprotic solvent (e.g., DMF or acetone).

- Step 2: Add a base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyl group.

- Step 3: Introduce ethyl bromoacetate dropwise at 60–80°C for 6–12 hours.

- Step 4: Isolate the product via liquid-liquid extraction with ethyl acetate and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Table 1: Representative Reaction Conditions for Similar Esters

| Substrate | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Naphthol derivative | DMF | K₂CO₃ | 80 | 65–75 | |

| Phenolic compound | Acetone | NaH | 60 | 70–85 |

Q. How is this compound purified post-synthesis?

Methodological Answer: Post-reaction workup typically includes:

- Liquid-Liquid Extraction: Wash the crude mixture with water and ethyl acetate (3 × 20 mL) to remove unreacted starting materials and salts .

- Column Chromatography: Use silica gel with a hexane/ethyl acetate (4:1 to 1:1) gradient. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane/ethyl acetate) .

- Recrystallization: For high-purity crystals, dissolve in hot ethanol and cool slowly to −20°C .

Q. What standard characterization techniques are used for this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., bromine at C1, ester linkage at C2). Key signals: δ 4.2–4.5 ppm (ester CH₂), δ 7.2–8.5 ppm (naphthyl protons) .

- GC-MS: Electron ionization (70 eV) to detect molecular ion peaks (e.g., m/z ~308 [M⁺]) and fragmentation patterns (e.g., loss of COOEt group) .

- Melting Point: Compare observed mp (e.g., 80–85°C) with literature values to assess purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved?

Methodological Answer:

- Refinement with SHELXL: Use the SHELX suite to address twinning, disorder, or thermal motion artifacts. Apply restraints for bromine anisotropic displacement parameters (ADPs) and validate via R1/wR2 convergence (<5% difference) .

- Data Validation: Cross-check using WinGX/ORTEP for Windows to visualize electron density maps and adjust occupancy factors for disordered atoms .

Table 2: SHELXL Refinement Parameters

| Parameter | Value | Notes |

|---|---|---|

| R1 (all data) | <0.05 | Indicates high data precision |

| wR2 | <0.10 | Weighted residuals |

| Goodness-of-fit (GOF) | 1.0–1.2 | Optimal model fit |

Q. How to optimize reaction yield when bromine substitution is inconsistent?

Methodological Answer:

- Protecting Group Strategy: Temporarily protect the naphthol oxygen with a tert-butyldimethylsilyl (TBDMS) group before bromination to prevent side reactions .

- Solvent Screening: Test alternative solvents (e.g., THF or DCM) to improve bromine electrophilicity.

- Kinetic Monitoring: Use in-situ IR or HPLC to track reaction progress and quench at optimal conversion (e.g., 85–90%) .

Q. How to interpret conflicting NMR and mass spectrometry data?

Methodological Answer:

- Impurity Analysis: Perform LC-MS to identify byproducts (e.g., de-esterified derivatives or dimerization products) .

- Isotopic Pattern Validation: Confirm bromine presence via the characteristic 1:1 isotopic ratio (m/z 308/310) in MS .

- 2D NMR Experiments: Use HSQC/HMBC to resolve overlapping signals and assign ambiguous quaternary carbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.